REACTION_SMILES
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[CH2:1]([O:3][CH:4]([O:2][CH2:26][CH3:27])[CH2:5][CH2:6][CH2:7][NH:8][C:9](=[O:10])[O:11][CH2:12][CH:13]1[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2-[c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]21)[CH3:28].[CH2:30]1[O:31][CH2:32][CH2:33][O:34][CH2:35]1.[ClH:29]>>[O:3]=[CH:4][CH2:5][CH2:6][CH2:7][NH:8][C:9](=[O:10])[O:11][CH2:12][CH:13]1[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2-[c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CCCNC(=O)OCC1c2ccccc2-c2ccccc21)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=CCCCNC(=O)OCC1c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |